HP-228

Übersicht

Beschreibung

Diese Verbindung hat die Summenformel C45H63N15O8 und ein Molekulargewicht von 942,08 . Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen biologischen und medizinischen Anwendungen Potenzial gezeigt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

HP-228 wird durch Festphasenpeptidsynthese synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol sowie Entschützungsstufen unter Verwendung von Trifluoressigsäure .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Festphasenpeptidsyntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, der Reinigungsschritte und der Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

HP-228 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur beteiligt es sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid, Hydroxybenzotriazol

Entschützungsreagenzien: Trifluoressigsäure

Lösungsmittel: Dimethylsulfoxid, Ethanol, Wasser

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das Heptapeptid selbst. Während der Synthese werden intermediäre geschützte Peptide gebildet, die anschließend entschützt werden, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und des Peptid-basierten Wirkstoffdesigns verwendet.

Industrie: Wird bei der Entwicklung von Peptid-basierten Arzneimitteln und Forschungswerkzeugen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Hemmung der Induktion von Stickstoffmonoxid-Synthase. Dieses Enzym ist für die Produktion von Stickstoffmonoxid verantwortlich, einem Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist. Durch die Hemmung dieses Enzyms kann this compound Entzündungsreaktionen und Immunfunktionen modulieren. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Stickstoffmonoxid-Signalweg und die Zytokinregulation .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.

Industry: Utilized in the development of peptide-based pharmaceuticals and research tools.

Wirkmechanismus

HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

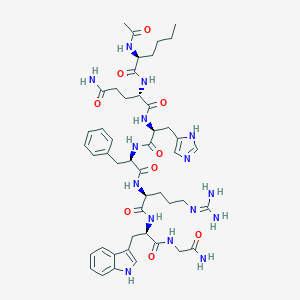

HP-228: Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2

GHRP-6: Wachstumshormon-freisetzendes Peptid-6

MSH-B: Analogon des Melanocyt-stimulierenden Hormons

Einzigartigkeit

This compound ist einzigartig in seiner spezifischen Hemmung der Induktion von Stickstoffmonoxid-Synthase, was es von anderen Peptiden wie GHRP-6 und MSH-B unterscheidet. Während GHRP-6 hauptsächlich an der Stimulation der Wachstumshormonfreisetzung beteiligt ist und MSH-B Melanocortinrezeptoren anvisiert, liegt die primäre Wirkung von this compound auf dem Stickstoffmonoxidweg .

Biologische Aktivität

HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.

Research Findings

Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acyclovir | Antiviral; inhibits viral DNA polymerase | Primarily used for viral infections; not anti-inflammatory |

| Valacyclovir | Prodrug of acyclovir; similar antiviral action | Improved bioavailability compared to acyclovir |

| L-NAME | Non-selective NOS inhibitor | Broader inhibition leading to more side effects |

| N(G)-monomethyl-L-arginine | Competitive NOS inhibitor | More potent but less selective than this compound |

This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Myocardial Protection Study :

- Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.

- Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.

-

Inflammatory Response Modulation :

- Objective : To evaluate the impact of this compound on leukocyte migration.

- Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.

Future Directions

While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZNDVUBSEJJO-XAYNKGEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-89-9 | |

| Record name | HP-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HP-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.